Trovafloxacinmesilat
Übersicht
Beschreibung
Trovafloxacinmesylat ist ein Breitbandantibiotikum, das üblicherweise unter dem Markennamen Trovan von Pfizer vermarktet wurde. Es übt seine antibakterielle Wirkung aus, indem es das Entwinden supercoilierter DNA in verschiedenen Bakterien hemmt, indem es die Aktivität der DNA-Gyrase und der Topoisomerase IV blockiert . Diese Verbindung erwies sich im Vergleich zu früheren Fluorchinolonen als wirksamer gegen grampositive Bakterien als gegen gramnegative Bakterien . aufgrund seines hepatotoxischen Potenzials wurde Trovafloxacinmesylat vom Markt genommen .
Herstellungsmethoden
Die Synthese von Trovafloxacinmesylat umfasst mehrere wichtige Schritte. Die Schlüsselreaktion beim Aufbau des Rings besteht in einer 1,3-dipolaren Cycloaddition von Ethyldiazoacetat an N-Cbz-3-Pyrrolin, um das Pyrrazolidin zu erhalten . Pyrolyse führt zum Verlust von Stickstoff und zur Bildung des Cyclopropylpyrrolidinrings . Der Ester wird dann zur entsprechenden Carbonsäure verseift . Die Säure unterliegt einer Variante der Curtius-Umlagerung, wenn sie mit Diphenylphosphorylazid behandelt wird, um das transiente Isocyanat zu erhalten . Die reaktive Funktion addiert tert-Butanol aus dem Reaktionsmedium, um das Produkt als Derivat seiner tert-Butyloxycarbonyl-Schutzgruppe zu erhalten . Katalytische Hydrierung entfernt dann die Carbobenzyloxy-Schutzgruppe, um das sekundäre Amin zu erhalten . Dieses Amin wird dann verwendet, um das reaktivere Fluor an der 7-Position in Ethyl-1-(2,4-Difluorphenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carboxylat zu verdrängen .
Wissenschaftliche Forschungsanwendungen
Trovafloxacinmesylat wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt. Es wurde als Testverbindung in Toxizitätsassays verwendet, um seine Toxizität in zweidimensionalen Hepatozytenkulturen zu bewerten . Es wurde auch verwendet, um den Mechanismus der apoptotischen Zellzerlegung während der Apoptose zu manipulieren . Darüber hinaus wurde Trovafloxacinmesylat auf seine therapeutische Rolle bei der Behandlung experimenteller bakterieller Keratitis untersucht . Es hat eine signifikante Wirksamkeit bei der Reduzierung der koloniebildenden Einheiten in Modellen bakterieller Keratitis gezeigt .
Wirkmechanismus
Der Wirkmechanismus von Trovafloxacinmesylat beinhaltet die Hemmung der DNA-Gyrase und der Topoisomerase IV . Diese Enzyme sind für das Entwinden supercoilierter DNA in Bakterien unerlässlich, was für die Replikation, Transkription und Reparatur notwendig ist . Indem Trovafloxacinmesylat diese Enzyme hemmt, wird verhindert, dass die Bakterien ihre DNA replizieren und reparieren, was zu ihrem Tod führt .
Wirkmechanismus
Target of Action
Trovafloxacin mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . By inhibiting these targets, trovafloxacin mesylate exerts its antibacterial activity .
Mode of Action
Trovafloxacin mesylate inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting the processes of DNA replication, transcription, and repair .
Biochemical Pathways
The primary biochemical pathway affected by trovafloxacin mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, trovafloxacin mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Pharmacokinetics
Trovafloxacin is metabolized by conjugation, with minimal involvement of cytochrome P450 oxidative metabolism . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) . The pharmacokinetic parameters of trovafloxacin indicate that it is rapidly absorbed and distributed in the body .
Result of Action
The bactericidal action of trovafloxacin mesylate results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition disrupts the DNA replication process, leading to the death of the bacteria . Additionally, trovafloxacin mesylate has been shown to have anti-inflammatory and neuroprotective effects following brain injury .
Action Environment
Trovafloxacin mesylate is a broad-spectrum antibiotic that has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria . Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market . The efficacy and stability of trovafloxacin mesylate can be influenced by various environmental factors, including the presence of other medications, the patient’s health status, and the specific strain of bacteria .
Biochemische Analyse
Biochemical Properties
Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating, thus stopping the infection.
Cellular Effects
Trovafloxacin mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .
Molecular Mechanism
The molecular mechanism of Trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Dosage Effects in Animal Models
In animal models, Trovafloxacin mesylate has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .
Metabolic Pathways
Trovafloxacin mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Vorbereitungsmethoden
The synthesis of trovafloxacin mesylate involves several key steps. The key reaction in building the ring consists of a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in the loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate . The reactive function adds tert-Butyl alcohol from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Analyse Chemischer Reaktionen
Trovafloxacinmesylat unterliegt verschiedenen Arten chemischer Reaktionen, darunter Substitutionsreaktionen. Es blockiert die Aktivität der DNA-Gyrase und der Topoisomerase IV, Enzyme, die für die Replikation, Transkription und Reparatur bakterieller DNA essentiell sind . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Hemmung bakterieller DNA-Prozesse, was zu der bakteriziden Wirkung führt .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacinmesylat ist mit anderen Fluorchinolonen verwandt, wie z. B. Ciprofloxacin und Ofloxacin . Es hat sich gezeigt, dass es gegen grampositive Bakterien wirksamer ist als diese anderen Fluorchinolone . Trotz seiner Wirksamkeit wurde Trovafloxacinmesylat aufgrund seines hepatotoxischen Potenzials vom Markt genommen . Ähnliche Verbindungen umfassen Ciprofloxacin, Ofloxacin und Levofloxacin .
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNZICQDCVYXFW-GIPYJWDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045701 | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147059-75-4 | |
Record name | Trovafloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROVAFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.